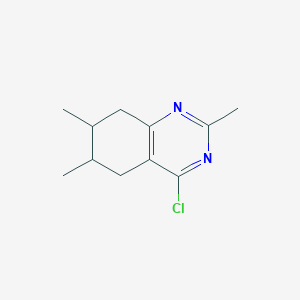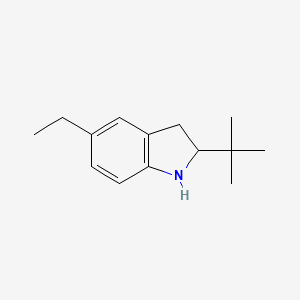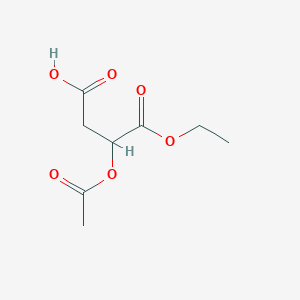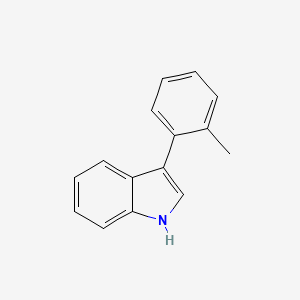
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Metoxi fenil)-1H-imidazol-2-YL)metanamina: es un compuesto químico que presenta un anillo de imidazol sustituido con un grupo metanamina y un grupo metoxi fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-(3-Metoxi fenil)-1H-imidazol-2-YL)metanamina normalmente implica los siguientes pasos:
Formación del anillo de imidazol: El anillo de imidazol puede sintetizarse mediante una reacción de ciclización que implica un compuesto dicarbonílico y una amina.
Sustitución con el grupo metoxi fenil: El grupo metoxi fenil se puede introducir mediante una reacción de acoplamiento Suzuki-Miyaura, que implica el uso de un reactivo de boro y un catalizador de paladio.
Introducción del grupo metanamina: El grupo metanamina se puede añadir mediante una reacción de aminación reductiva, donde un aldehído o una cetona reaccionan con una amina en presencia de un agente reductor.
Métodos de producción industrial
La producción industrial de (4-(3-Metoxi fenil)-1H-imidazol-2-YL)metanamina puede implicar procesos a gran escala por lotes o en flujo continuo, utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de imidazol o al grupo metanamina, lo que resulta en la formación de aminas o alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo involucran reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3).
Productos principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Introducción de halógenos, grupos nitro u otros grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
(4-(3-Metoxi fenil)-1H-imidazol-2-YL)metanamina: tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (4-(3-Metoxi fenil)-1H-imidazol-2-YL)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
(4-(3-Metoxi fenil)tiazol-2-il)metanamina: Estructura similar pero con un anillo de tiazol en lugar de un anillo de imidazol.
3-Metoxi fenetilamina: Grupo metoxi fenil similar pero con una cadena lateral de etilamina.
4-Metoxi benzilamina: Contiene un grupo metoxi fenil con una cadena lateral de benzilamina.
Singularidad
- La presencia tanto del anillo de imidazol como del grupo metoxi fenil en (4-(3-Metoxi fenil)-1H-imidazol-2-YL)metanamina proporciona propiedades químicas únicas y posibles actividades biológicas que son distintas de sus análogos.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) |
Clave InChI |
KQKGNSGBFGIRFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CN=C(N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)


![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)





![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)



